molecular formula C13H10ClN3S B2986998 4-Chloro-5,6-dimethyl-2-pyridin-3-ylthieno[2,3-d]pyrimidine CAS No. 742094-64-0

4-Chloro-5,6-dimethyl-2-pyridin-3-ylthieno[2,3-d]pyrimidine

Cat. No. B2986998
CAS RN: 742094-64-0
M. Wt: 275.75
InChI Key: OKMOUSJGXYXWHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-5,6-dimethyl-2-pyridin-3-ylthieno[2,3-d]pyrimidine, also known as TDZ, is a synthetic plant growth regulator that has been widely used in the agricultural industry. TDZ has been shown to have a variety of effects on plant growth and development, including promoting cell division and enhancing root and shoot growth. In addition, TDZ has been found to have potential applications in scientific research, particularly in the fields of cell biology and molecular biology.

Scientific Research Applications

Molecular Structure and Bonding Characteristics

Research on pyrimidine derivatives, including compounds structurally related to 4-Chloro-5,6-dimethyl-2-pyridin-3-ylthieno[2,3-d]pyrimidine, has elucidated their complex molecular structures and bonding characteristics. Studies have highlighted the importance of hydrogen bonding in determining the molecular recognition processes vital for the drug action of pharmaceuticals containing pyrimidine functionalities. For example, investigations into the tautomerism, twinning, and disorder in pyrimidine salts have provided insights into their structural parameters and the role of hydrogen bonding in molecular aggregation and framework structures (Rajam et al., 2017).

Radioprotective and Antitumor Activities

The exploration of novel thieno[2,3-d]pyrimidine derivatives, including the synthesis of compounds through reactions involving 4-chloro-5,6-dimethylthieno[2,3-d]pyrimidine, has demonstrated promising radioprotective and antitumor activities. Such studies contribute to the development of new therapeutic agents with potential applications in cancer treatment (Alqasoumi et al., 2009).

Optical and Electronic Properties

Research into the nonlinear optical (NLO) properties of pyrimidine derivatives has underscored their significance in the fields of materials science and photonics. Density functional theory (DFT) studies have provided valuable information on the electronic structure, natural bonding orbital analysis, and NLO characteristics, highlighting the potential of these compounds for applications in optoelectronic devices and materials (Hussain et al., 2020).

Supramolecular Chemistry

The chemical versatility of pyrimidine and its derivatives has been leveraged in supramolecular chemistry to design and synthesize new molecular assemblies. Studies focusing on the synthesis and characterization of compounds featuring pyrimidine units have revealed intricate patterns of non-covalent interactions, including hydrogen bonding, which are crucial for the formation of complex molecular architectures with potential applications in molecular recognition, catalysis, and materials science (Zhang et al., 2018).

properties

IUPAC Name

4-chloro-5,6-dimethyl-2-pyridin-3-ylthieno[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClN3S/c1-7-8(2)18-13-10(7)11(14)16-12(17-13)9-4-3-5-15-6-9/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKMOUSJGXYXWHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=NC(=N2)C3=CN=CC=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-5,6-dimethyl-2-pyridin-3-ylthieno[2,3-d]pyrimidine

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